What are the chemical properties of Boc-D-Leu-Leu-OH?
What are the chemical properties of Boc-D-Leu-Leu-OH?
The following technical guide details the chemical properties, synthesis, and applications of Boc-D-Leu-Leu-OH , a critical diastereomeric peptide intermediate.
Stereochemical Control in Peptide Therapeutics and Supramolecular Assembly
Executive Summary
Boc-D-Leu-Leu-OH (N-tert-butoxycarbonyl-D-leucyl-L-leucine) is a protected dipeptide intermediate distinguished by its specific D,L-stereochemistry . Unlike its homochiral counterpart (Boc-L-Leu-L-Leu-OH), which is a standard substrate for protease studies, the D-L diastereomer is primarily utilized as a proteolysis-resistant building block in the synthesis of GnRH agonists (e.g., Leuprorelin ) and as a scaffold for self-assembling peptide nanotubes .
This guide analyzes the compound's physicochemical behavior, synthetic utility, and role in drug development, providing actionable protocols for its handling and characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The compound consists of a D-leucine residue coupled to an L-leucine residue, N-terminally protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of the D-enantiomer at the N-terminus induces a specific conformation that prevents standard enzymatic recognition, a property exploited in therapeutic design to extend half-life.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-D-leucyl-L-leucine |
| Abbreviation | Boc-D-Leu-L-Leu-OH |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Stereochemistry | Heterochiral (D, L) |
| CAS Number | Intermediate status (Often cited as Leuprorelin precursor 123496-26-6 related) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in water |
Stereochemical Impact on Conformation
The D-L configuration creates a "kink" in the peptide backbone compared to the extended sheet-like structure of L-L isomers.
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Proteolytic Stability: The D-Leu residue renders the N-terminal peptide bond unrecognizable to many aminopeptidases and chymotrypsin-like proteases.
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Supramolecular Assembly: In non-polar solvents, Boc-D-Leu-L-Leu-OMe (and the free acid) tends to self-assemble into hexagonal nanotubes via hydrogen bonding, a behavior distinct from the L-L isomer which typically forms flat sheets or fibers.
Synthesis & Reactivity[11]
The synthesis of Boc-D-Leu-Leu-OH requires strict control over racemization, particularly during the activation of the D-Leu fragment.
Reaction Workflow
The standard route involves solution-phase coupling of Boc-D-Leu-OH with H-L-Leu-OR (where R is a protecting group like Methyl or Benzyl), followed by C-terminal deprotection.
Critical Synthetic Parameters
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Coupling Reagents: Use EDC/HOBt or TBTU/DIPEA . Avoid harsh bases during coupling to prevent racemization of the D-Leu alpha-carbon, although the urethane (Boc) protection significantly mitigates this risk compared to amide-protected amino acids.
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Deprotection:
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N-Terminal: The Boc group is acid-labile (removed by TFA/DCM or 4M HCl/Dioxane).
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C-Terminal: If synthesized as a methyl ester (-OMe), hydrolysis uses LiOH in THF/H₂O. Acidification must be controlled (pH 3.0) to precipitate the free acid without cleaving the Boc group.
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Applications in Drug Development[12]
GnRH Agonist Manufacturing (Leuprorelin)
Boc-D-Leu-Leu-OH is a direct precursor in the synthesis of Leuprorelin (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu -Arg-Pro-NHEt).
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Mechanism: The D-Leu residue at position 6 of the GnRH sequence stabilizes the β-turn of the peptide, increasing binding affinity to the GnRH receptor and preventing degradation by post-proline cleaving enzymes.
-
Role: It is often coupled as a fragment (D-Leu-Leu) to the growing peptide chain to ensure stereochemical integrity at this critical junction.
Supramolecular Biomaterials
Research indicates that heterochiral dipeptides (D,L) possess unique self-assembly properties useful for drug delivery systems.
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Nanotubes: Boc-D-Leu-L-Leu-OH can self-organize into hollow tubular structures in aqueous/organic mixtures. These structures are being explored as reservoirs for slow-release drug delivery.
Experimental Protocols
Protocol A: Synthesis of Boc-D-Leu-L-Leu-OH
Objective: Produce high-purity dipeptide free acid from methyl ester precursor.
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Dissolution: Dissolve 10 mmol of Boc-D-Leu-L-Leu-OMe in 50 mL of THF/Water (1:1).
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Hydrolysis: Add 20 mmol (2 eq) of LiOH·H₂O at 0°C. Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until starting material disappears.
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Work-up:
-
Evaporate THF under reduced pressure.
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Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Cool aqueous phase to 0°C and acidify carefully with 1M KHSO₄ to pH 2-3. Note: KHSO₄ is preferred over HCl to prevent accidental Boc removal.
-
-
Extraction: Extract the white precipitate with Ethyl Acetate (3 x 50 mL).
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Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization: Recrystallize from EtOAc/Hexane to yield a white solid.
Protocol B: HPLC Analysis Method
Objective: Verify purity and diastereomeric excess.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond) and 254 nm |
| Retention Time | D-L isomer typically elutes before L-L isomer due to polarity differences.[2] |
Handling & Stability
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Storage: Store at -20°C. Keep desiccated. The compound is hygroscopic.[3][4]
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Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to strong acids (TFA, HCl) unless deprotection is intended.
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Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.
References
- Giri, J., et al. "Nanostructures from protected L/L and D/L amino acid containing dipeptides." Peptide Science, 2020. (Describes self-assembly of Boc-D-Leu-L-Leu-OMe).
- Okada, Y. "Synthesis of Peptides: Leuprorelin." Chemical & Pharmaceutical Bulletin. (Establishes D-Leu-Leu role in GnRH agonists).
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PubChem. Boc-D-Leucine Monomer Data. Available at: [Link]
Sources
- 1. Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruciatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-L-leucine L-leucine | C17H34N2O6 | CID 22879665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
